![molecular formula C9H10F3NS B1370994 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1095624-31-9](/img/structure/B1370994.png)
5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Overview
Description
“5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline” is a chemical compound with the molecular formula C9H10F3NS . It has an average mass of 221.243 Da and a monoisotopic mass of 221.048599 Da .
Molecular Structure Analysis
The InChI code for “5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline” is 1S/C9H10F3NS/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reagent :
- The compound 1,1,1‐Trifluoro‐N‐methyl‐N‐phenyl‐methanesulfenamide, which is closely related to 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline, is used as a reagent for electrophilic trifluoromethylthiolation of organic compounds. This compound is versatile in organic synthesis due to its solubility in major organic solvents and its easy preparation from aniline (Billard Thierry, 2014).
Photochemical Decomposition Studies :
- Sulfamethoxazole, which has a structure incorporating an aniline moiety similar to 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline, shows significant photolability in acidic aqueous solutions. The study of its decomposition yields insights into the behavior of similar compounds under photochemical conditions (Wei Zhou & D. Moore, 1994).
Synthesis of Trifluoroethyl-substituted Anilines :
- Research on the synthesis of isomeric C-(2,2,2-trifluoroethyl)anilines, closely related to the target compound, has been conducted. These compounds are synthesized from nitrophenylacetic acids, showcasing a method of incorporating trifluoroethyl groups into aniline derivatives (Sergii A. Trofymchuk et al., 2012).
Novel Synthesis Methods for Trifluoromethyl-Substituted Compounds :
- The synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones involves the use of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, illustrating the role of trifluoroethyl-aniline derivatives in creating complex organic molecules (Y. Gong & Katsuya Kato, 2004).
Chemical and Electrochemical Polymerization Studies :
- Investigations into the polymerization of aniline in the presence of 5-sulfosalicylic acid provide insights into the electrochemical stability and solubility properties of polyaniline, which is relevant to the study of aniline derivatives like 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline (D. C. Trivedi & S. Dhawan, 1993).
Safety and Hazards
properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKADNKYDDRNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




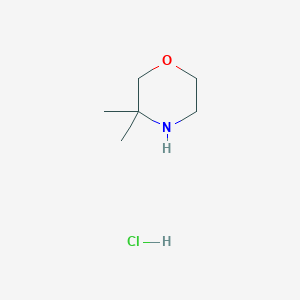
![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
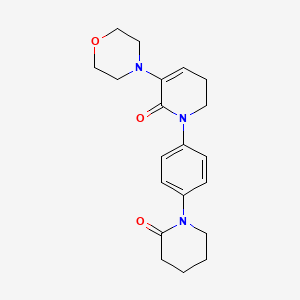


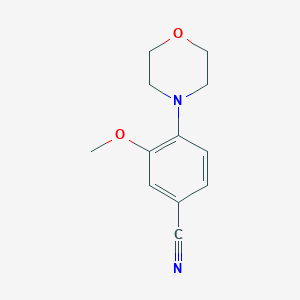
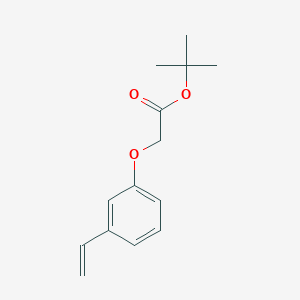
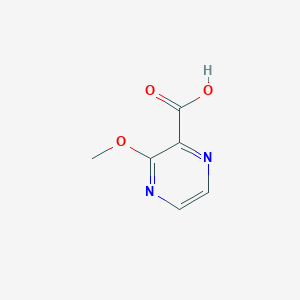
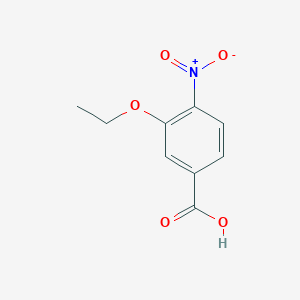
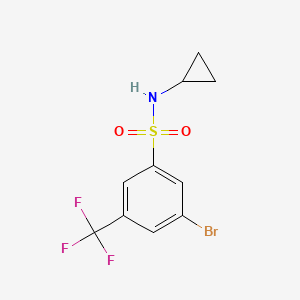
![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

